L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine
Description
Structural Characterization of L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine
Primary Sequence Analysis
The hexapeptide this compound comprises six amino acid residues arranged in the order Ser-Lys-Phe-Gly-Val-Asn. Its linear sequence, represented as H-Ser-Lys-Phe-Gly-Val-Asn-OH, features a combination of polar (Ser, Lys, Asn), aromatic (Phe), and aliphatic (Val) residues, with glycine introducing conformational flexibility. The molecular formula is C29H46N8O9, and the molecular weight is 650.7 g/mol.
Key structural features include:
- N-terminal serine : Contributes a hydroxyl group for potential hydrogen bonding.
- Lysine at position 2 : Introduces a positively charged side chain at physiological pH.
- Glycine at position 4 : Enhances backbone flexibility due to the absence of a β-carbon.
- C-terminal asparagine : Provides a carboxamide group for polar interactions.
The sequence lacks cysteine residues, precluding disulfide bond formation, and its linearity distinguishes it from cyclic hexapeptides like the Veber analog (cyclo(N-Me-Ala-Phe-D-Trp-Lys-Thr-Phe)).
Table 1: Primary Sequence and Residue Properties
| Position | Amino Acid | Side Chain Properties |
|---|---|---|
| 1 | Serine | Polar, hydroxyl group |
| 2 | Lysine | Positively charged, amine |
| 3 | Phenylalanine | Aromatic, hydrophobic |
| 4 | Glycine | Flexible, no β-carbon |
| 5 | Valine | Aliphatic, hydrophobic |
| 6 | Asparagine | Polar, carboxamide group |
Stereochemical Configuration Determination
The absolute stereochemistry of each L-amino acid residue in the hexapeptide was confirmed using Marfey’s method, a widely adopted technique for chiral analysis of peptides. In this approach, acidic hydrolysis releases individual amino acids, which are derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers. These are separated via reversed-phase liquid chromatography (LC) and compared to standards to assign L-configurations.
For example:
- L-serine : Elutes earlier than its D-counterpart due to differences in hydrophobicity.
- L-lysine : Identified via retention time matching with authentic L-lysine-FDAA adducts.
Nuclear magnetic resonance (NMR) spectroscopy further validated the stereochemistry by analyzing 3JHα-HN coupling constants, which correlate with backbone dihedral angles and confirm the L-configuration of all chiral centers.
Conformational Dynamics Studies
Conformational flexibility was investigated using NMR and MD simulations. The hexapeptide adopts transient turns and bends in solution, driven by glycine’s flexibility and side-chain interactions:
Key Findings:
- γ-Turns : NMR data revealed weak hydrogen bonds (e.g., Phe3 CO → Ser1 NH), suggestive of γ-turns stabilized by 4→1 hydrogen bonds.
- Backbone Dynamics : MD simulations at 298 K and 340 K showed reversible folding into hairpin-like conformations, though these structures populated only 20–30% of the ensemble.
- Hydrogen Bonding : Intermittent hydrogen bonds between Lys2 NH and Asn6 COO− were observed, but no stable secondary structures formed.
Table 2: Conformational Features in Methanol (MD Simulation)
| Temperature (K) | Predominant Conformation | Population (%) |
|---|---|---|
| 298 | Extended coil | 65 |
| 298 | Hairpin-like | 25 |
| 298 | γ-Turn | 10 |
| 340 | Extended coil | 70 |
| 340 | Hairpin-like | 20 |
| 340 | β-Turn | 10 |
Comparative Analysis with Related Hexapeptides
The structural and dynamic properties of this compound were compared to cyclic and linear analogs:
Cyclic Hexapeptides :
Linear Hexapeptides :
Table 3: Structural Comparison with Selected Hexapeptides
| Peptide | Backbone Type | Conformational Stability | Key Structural Feature |
|---|---|---|---|
| L-Ser-Lys-Phe-Gly-Val-Asn | Linear α | Low (flexible) | Transient γ-turns |
| Veber analog | Cyclic α | High | 10-membered hydrogen-bonded turn |
| GRGDTP | Linear α | Moderate | β-Turn type-III |
| β-Hexapeptide (e.g., ACHC-β3) | Cyclic β | High | Stable hairpin |
Properties
CAS No. |
913178-48-0 |
|---|---|
Molecular Formula |
C29H46N8O9 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H46N8O9/c1-16(2)24(28(44)36-21(29(45)46)13-22(32)39)37-23(40)14-33-26(42)20(12-17-8-4-3-5-9-17)35-27(43)19(10-6-7-11-30)34-25(41)18(31)15-38/h3-5,8-9,16,18-21,24,38H,6-7,10-15,30-31H2,1-2H3,(H2,32,39)(H,33,42)(H,34,41)(H,35,43)(H,36,44)(H,37,40)(H,45,46)/t18-,19-,20-,21-,24-/m0/s1 |
InChI Key |
YYVPWTHYBMZBPC-TVJXPIDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most widely used method for synthesizing peptides like this compound. This method involves the following steps:
Attachment of First Amino Acid : The first amino acid, protected at the amino group, is attached to a solid resin.
Deprotection : The protecting group is removed to expose the amino group.
Coupling : The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition : Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.
This method allows for precise control over the sequence of amino acids and can be automated for large-scale production.
Enzymatic Synthesis
Enzymatic synthesis can also be employed, utilizing enzymes such as asparagine synthetase. This method involves:
Substrate Preparation : Providing the necessary substrates for enzymatic reactions.
Reaction Conditions : Optimizing pH, temperature, and reaction time to facilitate enzyme activity.
Purification : Isolating the peptide product from reaction byproducts through techniques like chromatography.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity, precise control over sequence | Time-consuming, requires specialized equipment |
| Enzymatic Synthesis | Potentially milder conditions, fewer byproducts | Lower yields, may require specific substrates |
Chemical Stability and Reactions
Understanding the stability of this compound under various conditions is crucial for its application:
Stability Factors
pH Levels : Acidic conditions may promote hydrolysis, while basic conditions could enhance nucleophilic attack on carbonyl groups.
Temperature : Higher temperatures can accelerate degradation processes.
Common Chemical Reactions
The peptide can undergo several chemical reactions depending on environmental conditions:
Hydrolysis : Breakdown of peptide bonds in the presence of water or enzymes.
Nucleophilic Substitution : Involves side chains reacting with electrophiles.
Applications in Biochemistry and Medicine
This compound's unique arrangement of amino acids gives it potential therapeutic applications:
Role in Protein Synthesis
This peptide can modulate enzymatic activity or serve as inhibitors in metabolic pathways.
Chemical Reactions Analysis
Hydrolytic Degradation
Hydrolysis is the primary degradation pathway for this peptide, occurring under both enzymatic and non-enzymatic conditions:
Non-enzymatic Hydrolysis
-
Acidic Conditions : Peptide bonds undergo acid-catalyzed hydrolysis, particularly at pH < 3. The reaction involves protonation of the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water.
-
Basic Conditions : At pH > 10, hydroxide ions attack carbonyl carbons, leading to cleavage. The asparagine residue is particularly susceptible due to its side-chain amide group, which can undergo deamidation to form aspartic acid.
Enzymatic Hydrolysis
-
Proteases : Broad-spectrum proteases (e.g., trypsin, chymotrypsin) target specific residues:
-
Lysine : Trypsin cleaves after lysine (Lys), producing fragments Ser-Lys and Phe-Gly-Val-Asn.
-
Phenylalanine : Chymotrypsin cleaves after aromatic residues like phenylalanine (Phe), yielding Ser-Lys-Phe and Gly-Val-Asn.
-
-
Asparaginase : Enzymes like E. coli L-asparaginase selectively hydrolyze the asparagine (Asn) residue, converting it to aspartic acid and ammonia. This reaction is critical in therapeutic contexts for depleting asparagine in leukemic cells .
Enzymatic Modification of Asparagine
The asparagine residue serves as a key site for enzymatic activity:
-
Mechanism : L-asparaginase catalyzes the deamination of Asn via a nucleophilic attack on the amide carbonyl, forming a tetrahedral intermediate that collapses to release ammonia .
-
Kinetics : Asparaginase from E. coli exhibits a plasma half-life of 8–30 hours, with optimal activity at physiological pH (7.4) .
Stability Under Environmental Stressors
The peptide’s reactivity is modulated by pH, temperature, and ionic strength:
pH-Dependent Stability
-
Acidic (pH 2–3) : Accelerated hydrolysis of peptide bonds, particularly adjacent to glycine (Gly) and valine (Val).
-
Neutral (pH 7–8) : Minimal degradation unless exposed to proteases or metal ions .
-
Basic (pH 10–12) : Deamidation of Asn to aspartic acid dominates, with secondary cleavage at Gly-Val bonds.
Thermal Degradation
-
>60°C : Aggregation and irreversible denaturation occur, reducing enzymatic accessibility.
Role in Biochemical Pathways
The peptide’s asparagine residue interfaces with metabolic pathways:
-
Asparagine Metabolism : Conversion to aspartic acid fuels the TCA cycle, linking peptide turnover to cellular energy production .
-
Therapeutic Targeting : In leukemia, asparaginase-induced Asn depletion disrupts protein synthesis in malignant cells, triggering apoptosis .
Analytical Methods for Reaction Monitoring
Key techniques for studying its reactions include:
Scientific Research Applications
Biochemical Research
1.1 Peptide Synthesis and Characterization
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method allows for precise control over the sequence and composition of peptides, facilitating the study of structure-function relationships in proteins. Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized peptides.
1.2 Enzyme Substrates and Inhibitors
Research has indicated that this peptide can serve as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, studies have shown that peptides with specific amino acid sequences can modulate enzyme activity, making them valuable tools for understanding enzyme kinetics and regulation .
Pharmacological Applications
2.1 Drug Development
This compound is being investigated for its potential as a therapeutic agent. Its unique sequence may interact with specific receptors or proteins in the body, leading to biological effects that could be harnessed for drug development. For instance, peptides similar to this compound have been explored for their ability to mimic natural hormones or neurotransmitters, potentially leading to new treatments for conditions such as diabetes or depression .
2.2 Antimicrobial Properties
Recent studies have suggested that certain peptides exhibit antimicrobial properties by disrupting bacterial membranes or inhibiting essential cellular processes. The application of this compound in this context could lead to the development of novel antimicrobial agents, particularly against resistant strains of bacteria .
Biotechnological Applications
3.1 Protein Engineering
In protein engineering, this compound can be utilized to enhance the stability and solubility of proteins. By incorporating this peptide into protein structures, researchers can improve their therapeutic efficacy and shelf-life. This is particularly relevant in the production of biopharmaceuticals where protein stability is crucial .
3.2 Vaccine Development
Peptides play an essential role in vaccine development as they can serve as epitopes that elicit an immune response. The incorporation of this compound into vaccine formulations may enhance immunogenicity by presenting a more favorable structure for recognition by immune cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-phenylalanylglycyl-L-arginyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-alanyl-L-alanyl-L-alanyl-L-methionyl-L-lysyl-L-arginyl-L-histidylglycyl-L-leucyl-L-α-aspartyl-L-asparaginyl-L-tyrosyl-L-arginylglycyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-asparagine .
- L-Lysyl-L-seryl-L-tryptophan .
- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu .
Uniqueness
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and participate in particular biological processes, distinguishing it from other peptides.
Biological Activity
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine is a complex peptide that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular functions. This article explores its biological activity, mechanisms of action, and relevant research findings.
1. Overview of this compound
This peptide is composed of six amino acids: serine (Ser), lysine (Lys), phenylalanine (Phe), glycine (Gly), valine (Val), and asparagine (Asn). Each component contributes to the overall biological activity of the peptide, influencing its interactions with cellular systems.
2.1 Role in Cancer Treatment
L-Asparagine, a critical component of this peptide, plays a significant role in cancer therapy, particularly in the treatment of acute lymphoblastic leukemia (ALL). L-asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine to aspartic acid and ammonia, is utilized to deplete L-asparagine levels in the bloodstream. This depletion is crucial because many leukemic cells are auxotrophic for L-asparagine and rely on external sources for survival .
2.2 Cellular Functions
L-asparagine is also involved in various cellular processes:
- It serves as a precursor for neurotransmitters.
- It participates in protein synthesis.
- It is essential for the synthesis of other amino acids .
3.1 Anticancer Activity
Recent studies have demonstrated that L-asparaginase derived from various sources exhibits significant cytotoxicity against cancer cell lines:
- In liver cancer HepG2 cells, the IC50 value was reported as 1.53 IU.
- For breast cancer MCF-7 cells, the IC50 was found to be 18 IU .
These findings highlight the potential of this compound in targeting tumor cells effectively.
3.2 Structural Insights
The structural analysis of L-asparaginases reveals that they function through a catalytic mechanism involving substrate binding and hydrolysis. The active sites are crucial for their enzymatic activity, which can be influenced by the presence of specific amino acids .
4.1 Clinical Applications
A notable case study involved patients with ALL treated with L-asparaginase therapy:
- Patients showed significant decreases in serum L-asparagine levels post-treatment.
- The depletion correlated with improved clinical outcomes, underscoring the therapeutic efficacy of targeting this amino acid .
4.2 Variants and Mutations
Research has also focused on engineering variants of L-asparaginase that retain efficacy while minimizing side effects associated with glutaminase activity. For instance, mutations such as Q59L have been shown to maintain asparaginase activity while reducing glutaminase activity, offering a promising avenue for safer therapeutic options .
5. Data Table: Summary of Biological Activities
6. Conclusion
This compound exhibits significant biological activities, particularly in cancer treatment through its components like L-asparagine. Ongoing research continues to explore its mechanisms and potential therapeutic applications, emphasizing the importance of this peptide in medical science.
Q & A
Q. How can contradictory data on the peptide’s bioactivity be resolved in cell-based assays?
- Answer : Variability often arises from differences in cell line sensitivity or peptide aggregation. Use dynamic light scattering (DLS) to assess aggregation states pre-experiment. Normalize bioactivity data using internal controls (e.g., a reference inhibitor) and apply statistical methods like ANOVA with post-hoc tests to account for inter-experimental variability .
Q. What strategies optimize the peptide’s interaction with membrane-bound receptors in mechanistic studies?
- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) and stoichiometry. For cell-membrane studies, incorporate fluorescent tags (e.g., FITC) for live-cell imaging or Förster resonance energy transfer (FRET) to monitor real-time interactions .
Q. How do post-translational modifications (PTMs) of homologous peptides inform experimental design for this compound?
- Answer : Cross-reference PTM databases (e.g., PhosphoSitePlus) to identify conserved modification sites (e.g., serine phosphorylation). Use site-directed mutagenesis to introduce non-modifiable residues (e.g., Ser→Ala) and compare functional outcomes in assays .
Q. What computational approaches predict the peptide’s stability in enzymatic-rich environments?
- Answer : Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM model peptide-enzyme interactions. Pair this with in vitro protease susceptibility assays (e.g., trypsin digestion) to validate computational predictions .
Methodological Challenges and Solutions
Q. How should researchers address low yields during peptide synthesis?
- Answer : Low yields often stem from inefficient coupling at bulky residues (e.g., valine). Use double coupling protocols with activators like HOBt/DIC and extend reaction times. For asparagine residues, employ side-chain protecting groups (e.g., Trt) to prevent side reactions .
Q. What protocols mitigate batch-to-batch variability in bioactivity assays?
- Answer : Standardize peptide stock solutions using lyophilization followed by precise gravimetric reconstitution. Include a reference peptide batch as an internal control in all assays. Use blinded analysis to reduce observer bias .
Q. How can multi-omics data (proteomics, transcriptomics) be integrated to study the peptide’s mechanism of action?
- Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to omics datasets. Use tools like STRING or Cytoscape to map interaction networks, focusing on nodes (proteins/genes) directly modulated by the peptide .
Safety and Compliance
Q. What safety protocols are critical when handling this peptide in laboratory settings?
- Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood for lyophilization steps to avoid aerosol exposure. Dispose of waste via incineration or approved chemical waste channels, adhering to institutional biosafety guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
